6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione
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Overview
Description
6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione is an organic compound with the molecular formula C₁₂H₁₂O₄ It is characterized by the presence of a dihydroxyphenyl group attached to a hexene-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione typically involves the reaction of 3,4-dihydroxybenzaldehyde with appropriate alkenyl ketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted phenolic compounds .
Scientific Research Applications
6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s dihydroxyphenyl group allows it to participate in redox reactions, potentially modulating oxidative stress and influencing cellular signaling pathways. Additionally, its ability to form hydrogen bonds and interact with enzymes and receptors contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione include:
6-Phenyl-5-hexene-2,4-dione: This compound lacks the dihydroxy groups but shares a similar hexene-dione structure.
5-Hexene-2,4-dione, 6-phenyl-: Another structurally related compound with a phenyl group instead of a dihydroxyphenyl group.
Uniqueness
The uniqueness of this compound lies in its dihydroxyphenyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
6-(3,4-dihydroxyphenyl)hex-5-ene-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-8(13)6-10(14)4-2-9-3-5-11(15)12(16)7-9/h2-5,7,15-16H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOGGTOIKLUNNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739184 |
Source
|
Record name | 6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918629-55-7 |
Source
|
Record name | 6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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